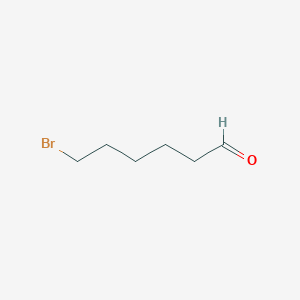
6-Bromohexanal
Übersicht
Beschreibung
6-Bromohexanal is a chemical compound with the molecular formula C6H11BrO . It falls under the category of haloalkanes and specifically belongs to the class of brominated aldehydes . The compound consists of a six-carbon chain with a bromine atom attached to one of the carbon atoms. Its systematic IUPAC name is 6-Bromohexanal .
Synthesis Analysis
The synthesis of 6-Bromohexanal can be achieved through various methods. One common approach involves the bromination of hexanal , which is a six-carbon aldehyde. Bromine (Br2) is typically used as the brominating agent. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the hexanal molecule. The resulting product is 6-Bromohexanal .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bromo-Aldehydes
6-Bromohexanal is used in the synthesis of bromo-aldehydes. The method involves the sequential C-bromination/zircona-aminal hydrolysis of bis-C,O-zirconocenes, which are generated in situ from unsaturated Weinreb amides using Schwartz’s reagent . These bromo-aldehydes can act as carbocycle and heterocycle precursors .
Cross-Linking Reagent
6-Bromohexanal is a cross-linking reagent that is commonly used in organic and polymeric synthesis . It is used to synthesize cyclic, branched, and bicyclic oligonucleotides by click chemistry .
Synthesis of Gel Polymer Electrolytes
6-Bromohexanal is utilized to synthesize gel polymer electrolytes . These electrolytes have applications in various fields such as energy storage and conversion devices.
4. Synthesis of Polymerizable Ionic Liquids (PILs) 6-Bromohexanal is used in the synthesis of polymerizable ionic liquids (PILs) such as 1-[(6-methacryloyloxy)hexyl]3-methylimidazolium bromide . PILs have potential applications in various areas including energy storage, catalysis, and materials science.
Precursor for Other Compounds
6-Bromohexanal can be used as a precursor for the synthesis of other compounds. For example, it can be converted into 6-Bromo-1-hexanol , which has its own set of applications.
Research and Development
In the field of research and development, 6-Bromohexanal is used in the study of new synthetic methods and reactions. Its unique properties make it a valuable tool for chemists .
Wirkmechanismus
Target of Action
The primary target of 6-Bromohexanal is the Methane monooxygenase component A alpha chain . This enzyme is found in Methylococcus capsulatus, a methanotrophic bacterium that utilizes methane as its sole source of carbon and energy .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
The specific biochemical pathways affected by 6-Bromohexanal are currently unknown. Given its target, it may influence pathways involving methane metabolism in Methylococcus capsulatus
Result of Action
It is known to be used as a cross-linker in the synthesis of cyclic, branched, and bicyclic oligonucleotides by click chemistry . It is also utilized to synthesize gel polymer electrolytes, and polymerizable ionic liquids
Eigenschaften
IUPAC Name |
6-bromohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKLZGVVAYKNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448361 | |
| Record name | 6-bromohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromohexanal | |
CAS RN |
57978-00-4 | |
| Record name | 6-bromohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromohexanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 6-bromohexanal from Weinreb amides?
A1: Traditional methods for synthesizing haloaldehydes like 6-bromohexanal often face challenges related to selectivity and yield. The research by [] presents a novel approach using readily available Weinreb amides as starting materials. This method utilizes Schwartz's reagent to generate bis-C,O-zirconocenes, which then undergo a controlled bromination/hydrolysis sequence to yield 6-bromohexanal derivatives. This approach offers advantages in terms of regioselectivity and provides access to valuable building blocks for synthesizing complex molecules.
Q2: How can the reactivity of 6-bromohexanal be exploited in organic synthesis?
A2: The presence of both an electrophilic aldehyde group and a reactive bromine atom in 6-bromohexanal makes it a versatile precursor in organic synthesis. [] highlights its utility in constructing carbocyclic and heterocyclic compounds. For instance, the bromoalkane functionality can participate in nucleophilic substitution reactions, while the aldehyde group can undergo a range of transformations like Wittig reactions or reductive aminations, opening avenues for diverse molecular architectures.
Q3: Can 6-bromohexanal undergo cyclization reactions?
A3: Yes, as demonstrated in [], 6-bromohexanal can undergo intramolecular cyclization reactions. Specifically, the carbon-centered radical generated from 6-bromohexanal can attack the carbonyl group, leading to the formation of a six-membered cyclic alkoxy radical. This process highlights the potential of 6-bromohexanal in generating cyclic structures, which are prevalent motifs in many natural products and pharmaceuticals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



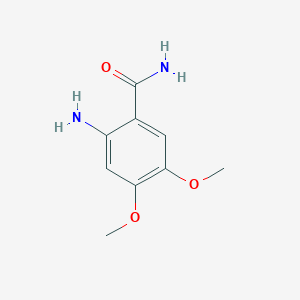
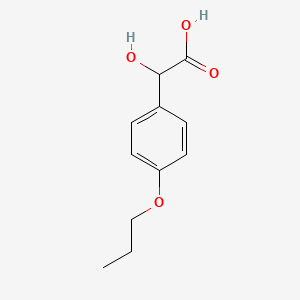
![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)


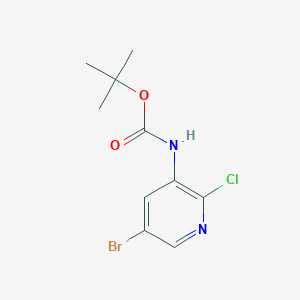
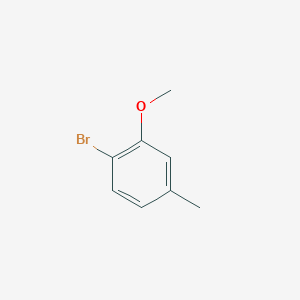
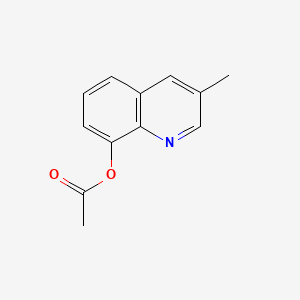
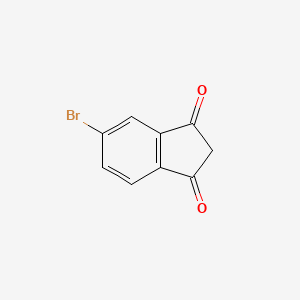
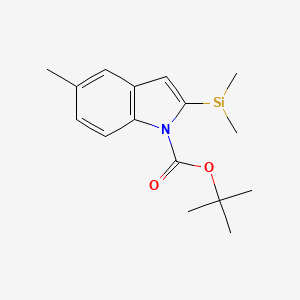
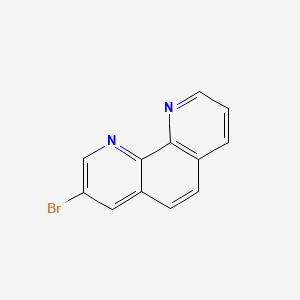
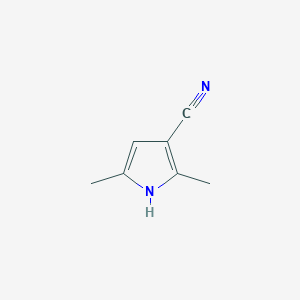
![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)
